Acute Oral Toxicity in Mammals: 2,3,4,6-TeCP Exhibits Intermediate Potency Among Isomers and Lower Toxicity Than PCP
In a comparative study of tetrachlorophenol isomers in mice, 2,3,4,6-tetrachlorophenol exhibited an oral LD50 of 131 mg/kg. This was 1.2-fold less toxic than 2,3,5,6-tetrachlorophenol (LD50 109 mg/kg), 3.1-fold more toxic than 2,3,4,5-tetrachlorophenol (LD50 400 mg/kg), and 1.8-fold less toxic than pentachlorophenol (LD50 74 mg/kg) under identical experimental conditions [1]. This intermediate toxicity profile is critical for risk assessment and selecting appropriate safety protocols.
| Evidence Dimension | Acute oral toxicity in mice (LD50, mg/kg body weight) |
|---|---|
| Target Compound Data | 131 mg/kg |
| Comparator Or Baseline | 2,3,5,6-tetrachlorophenol: 109 mg/kg; 2,3,4,5-tetrachlorophenol: 400 mg/kg; Pentachlorophenol (PCP): 74 mg/kg |
| Quantified Difference | 2,3,4,6-TeCP is 1.2x less toxic than 2,3,5,6-TeCP, 3.1x more toxic than 2,3,4,5-TeCP, and 1.8x less toxic than PCP |
| Conditions | Oral administration in mice |
Why This Matters
This data informs safety protocols and risk assessments, demonstrating that 2,3,4,6-TeCP cannot be treated as toxicologically equivalent to other tetrachlorophenol isomers or PCP.
- [1] Ahlborg, U. G., & Thunberg, T. M. (1978). Metabolism of tetrachlorophenols in the rat. Archives of Toxicology, 40(1), 45-54. View Source
